3-[4-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid 3-[4-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 30741-78-7
VCID: VC4387121
InChI: InChI=1S/C13H14N2O5/c1-20-9-4-2-8(3-5-9)13(7-6-10(16)17)11(18)14-12(19)15-13/h2-5H,6-7H2,1H3,(H,16,17)(H2,14,15,18,19)
SMILES: COC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)CCC(=O)O
Molecular Formula: C13H14N2O5
Molecular Weight: 278.264

3-[4-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

CAS No.: 30741-78-7

Cat. No.: VC4387121

Molecular Formula: C13H14N2O5

Molecular Weight: 278.264

* For research use only. Not for human or veterinary use.

3-[4-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid - 30741-78-7

Specification

CAS No. 30741-78-7
Molecular Formula C13H14N2O5
Molecular Weight 278.264
IUPAC Name 3-[4-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Standard InChI InChI=1S/C13H14N2O5/c1-20-9-4-2-8(3-5-9)13(7-6-10(16)17)11(18)14-12(19)15-13/h2-5H,6-7H2,1H3,(H,16,17)(H2,14,15,18,19)
Standard InChI Key LMXRVLVTZQMTKX-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)CCC(=O)O

Introduction

3-[4-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is a synthetic organic compound characterized by its imidazolidinone core and a methoxy-substituted phenyl group. This compound belongs to the class of imidazolidinones, which are five-membered heterocyclic structures containing two nitrogen atoms. These compounds are often studied for their biological activities and potential pharmaceutical applications.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Imidazolidinone Core: This is achieved through cyclization reactions involving urea derivatives or related precursors.

  • Attachment of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution or coupling reactions.

  • Introduction of the Propanoic Acid Moiety: This is usually performed via alkylation or acylation reactions.

Biological Significance

Imidazolidinone derivatives, including this compound, have been explored for various biological activities:

  • Antioxidant Properties: The presence of the methoxy group enhances radical scavenging activity.

  • Anticancer Potential: Imidazolidinone frameworks have shown cytotoxic effects against certain cancer cell lines.

  • Anti-inflammatory Effects: The compound's structure suggests potential modulation of inflammatory pathways.

Physicochemical Characteristics

PropertyValue
Molecular Weight264.24 g/mol
SolubilityLikely soluble in polar solvents (e.g., DMSO, methanol)
Melting PointNot explicitly reported but expected in the range typical for imidazolidinones
StabilityStable under standard conditions; sensitive to strong acids or bases

Analytical Data

The characterization of this compound involves:

  • NMR Spectroscopy: Provides details about the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups such as carbonyl and methoxy groups.

  • X-ray Crystallography: Determines the three-dimensional structure and confirms stereochemistry.

Potential Applications

This compound holds promise in multiple domains:

  • Pharmaceutical Development: As a scaffold for designing drugs targeting oxidative stress or inflammation.

  • Material Science: The functional groups may allow incorporation into polymeric materials for specialized applications.

  • Biological Probes: The methoxyphenyl group could be modified to create fluorescent or radiolabeled derivatives for research purposes.

Research Findings and Future Directions

Studies on similar imidazolidinone derivatives suggest:

  • High binding affinity to specific enzyme targets.

  • Potential use as intermediates in organic synthesis.

  • Further exploration into its pharmacokinetics and toxicity profiles is necessary to establish its viability as a drug candidate.

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